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Compound of Interest

Compound Name: 2-Fluoro-6-hydroxybenzamide

Cat. No.: B065572

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-
Fluoro-6-hydroxybenzamide, a compound of interest in medicinal chemistry and drug
development. Due to the limited availability of direct experimental data for this specific
molecule, this paper combines theoretical predictions, data from analogous compounds, and
established spectroscopic principles to present a robust framework for its synthesis and
characterization.

Molecular Structure and Properties

2-Fluoro-6-hydroxybenzamide (CAS No. 160748-95-8) is a substituted aromatic compound
with the molecular formula C7HeFNO2.[1] Its structure features a benzene ring substituted with
a fluorine atom, a hydroxyl group, and a carboxamide group, all in proximity, which suggests
the potential for intramolecular hydrogen bonding and specific conformational preferences that
can influence its biological activity.

Table 1: Physicochemical Properties of 2-Fluoro-6-hydroxybenzamide and Related Analogs
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2-Fluoro-6- 2-
. 2-Fluoro-6- .
Property hydroxybenzamide . Hydroxybenzamide
. methoxybenzamide . .
(Predicted/Known) (Salicylamide)
CAS Number 160748-95-8[1] 529512-81-0[2] 65-45-2
Molecular Formula C7HeFNO2[1] CsHsFNO2[2] C7H7NO2
Molecular Weight 155.13 g/mol [1] 169.15 g/mol [2] 137.14 g/mol
Monoisotopic Mass 155.03825 Da|3] 169.05390666 Dal2] 137.04768 Da
XlogP (Predicted) 0.3[3] 0.1[2] 1.2
Melting Point Data not available Data not available 140-144 °C
Boiling Point Data not available Data not available 270 °C (decomposes)

Proposed Synthesis

A plausible synthetic route to 2-Fluoro-6-hydroxybenzamide involves the amidation of 2-
Fluoro-6-hydroxybenzoic acid. This starting material is commercially available. The conversion
of the carboxylic acid to the primary amide can be achieved through several standard methods.
A common and effective method involves the activation of the carboxylic acid followed by
reaction with an ammonia source.

Starting Material Carboxylic Acid Activation Amidation
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Caption: Proposed synthesis workflow for 2-Fluoro-6-hydroxybenzamide.

Detailed Experimental Protocol (Hypothetical)
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Materials:

2-Fluoro-6-hydroxybenzoic acid

e Thionyl chloride (SOCIz) or Oxalyl chloride

e Anhydrous Dichloromethane (DCM)

e Concentrated Ammonium Hydroxide (NH4OH)
¢ Anhydrous Sodium Sulfate (Na2S0a)

e Hydrochloric acid (HCI)

o Ethyl acetate

e Hexanes

Procedure:

e Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen
or argon), suspend 2-Fluoro-6-hydroxybenzoic acid (1 equivalent) in anhydrous DCM. Add a
catalytic amount of dimethylformamide (DMF). Slowly add thionyl chloride (1.2 equivalents)
or oxalyl chloride (1.2 equivalents) dropwise at 0 °C. After the addition, allow the reaction
mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress
by thin-layer chromatography (TLC).

e Solvent Removal: Once the reaction is complete, remove the excess thionyl chloride and
DCM under reduced pressure.

o Amidation: Cool the resulting crude acyl chloride in an ice bath. Slowly and carefully add
concentrated ammonium hydroxide solution. Stir the mixture vigorously at 0 °C for 1 hour
and then at room temperature for an additional 2 hours.

o Work-up: Acidify the reaction mixture with 1M HCI to pH ~2. Extract the aqueous layer with
ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous
sodium sulfate, and filter.
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 Purification: Concentrate the organic phase under reduced pressure to obtain the crude
product. Purify the crude 2-Fluoro-6-hydroxybenzamide by recrystallization from an
appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on
silica gel.

Spectroscopic Characterization for Structure
Elucidation

The definitive structure of the synthesized 2-Fluoro-6-hydroxybenzamide would be confirmed
through a combination of spectroscopic techniques. Below are the predicted key spectroscopic
features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons and the amide and hydroxyl protons. The aromatic region should display a
characteristic splitting pattern due to the fluorine and hydroxyl substituents. The amide protons
may appear as a broad singlet, and the hydroxyl proton signal's chemical shift will be
dependent on concentration and solvent.

13C NMR: The carbon NMR will show seven distinct signals corresponding to the seven carbon
atoms in the molecule. The carbon attached to the fluorine will exhibit a large one-bond C-F
coupling constant. The carbonyl carbon will appear downfield.

19F NMR: A singlet is expected in the fluorine NMR spectrum, with its chemical shift providing
information about the electronic environment of the fluorine atom.

Table 2: Predicted *H and 3C NMR Chemical Shifts (in ppm) for 2-Fluoro-6-
hydroxybenzamide
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Predicted *H Chemical

Predicted **C Chemical

Atom Shift (ppm) Shift (ppm)

C=0 - ~170

C-F - ~160 (d, *JCF = 250 Hz)
C-OH - ~155

C-CONH: - ~115 (d)

Aromatic CH 6.5-7.5(m) 110 - 130

-OH 9.0-11.0 (brs) -

-NH: 7.0-8.5 (brs) -

(d = doublet, m = multiplet, br s = broad singlet). Predictions are based on standard NMR

principles and data from similar structures.

Infrared (IR) Spectroscopy

The IR spectrum will provide crucial information about the functional groups present in the

molecule.

Table 3: Predicted IR Absorption Frequencies for 2-Fluoro-6-hydroxybenzamide

Predicted Wavenumber

Functional Group Description
(cm™)
O-H stretch 3200 - 3600 (broad) Hydroxyl group
N-H stretch 3100 - 3500 (two bands) Primary amide
C=0 stretch 1640 - 1680 Amide carbonyl
C=C stretch 1450 - 1600 Aromatic ring
C-F stretch 1000 - 1400 Carbon-fluorine bond
C-N stretch 1350 - 1450 Carbon-nitrogen bond
C-O stretch 1200 - 1300 Phenolic C-O
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Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass
spectrometry (HRMS) will provide the exact mass, confirming the molecular formula.

Table 4: Predicted Mass Spectrometry Data for 2-Fluoro-6-hydroxybenzamide

lon Predicted m/z
[M]+ 155.0383
[M+H]+ 156.0461
M+Nal+ 178.0280

[ ]

The fragmentation pattern in the mass spectrum will also offer structural information. Expected
fragmentation would involve the loss of the amide group and potentially the hydroxyl group.

Logical Workflow for Structure Elucidation

The process of confirming the structure of a newly synthesized batch of 2-Fluoro-6-
hydroxybenzamide follows a logical progression of analytical techniques.
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Caption: Logical workflow for the structural elucidation of 2-Fluoro-6-hydroxybenzamide.

Conclusion

While direct and extensive experimental data for 2-Fluoro-6-hydroxybenzamide is not readily
available in the public domain, this technical guide provides a robust framework for its
synthesis and structural elucidation. By leveraging established chemical principles and
comparative data from analogous structures, researchers can confidently approach the
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preparation and characterization of this promising molecule. The detailed hypothetical protocols
and predicted spectroscopic data serve as a valuable resource for scientists and professionals
in the field of drug discovery and development. Further experimental validation is encouraged
to build upon the foundational information presented herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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